

# [Methylthio]acetate: A Versatile Precursor in Modern Organosulfur Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

[Methylthio]acetate, encompassing S-methyl thioacetate and methyl (methylthio)acetate, represents a pivotal class of organosulfur compounds that serve as versatile precursors and building blocks in a wide array of chemical syntheses. Their strategic importance is particularly pronounced in the fields of medicinal chemistry and drug development, where the introduction of sulfur-containing moieties can significantly modulate the biological activity and pharmacokinetic properties of molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of [methylthio]acetate, with a focus on detailed experimental protocols, quantitative data, and the visualization of key chemical transformations and biological pathways.

#### **Core Concepts: Synthesis and Properties**

The two primary isomers, S-methyl thioacetate and methyl (methylthio)acetate, offer distinct yet complementary reactivities in organosulfur chemistry.

S-Methyl Thioacetate (CH<sub>3</sub>C(O)SCH<sub>3</sub>) is a thioester that is recognized for its role as a thiomethylating agent and as a stable, less odorous precursor to methanethiol.[1] It is a colorless liquid with a characteristic sulfurous odor.[1]



Methyl (methylthio)acetate (CH<sub>3</sub>SCH<sub>2</sub>COOCH<sub>3</sub>), also known as methyl S-methylthioglycolate, is an ester containing a thioether linkage. It serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

#### **Physical and Chemical Properties**

A summary of the key physical and chemical properties of S-methyl thioacetate and methyl (methylthio)acetate is presented in the table below for easy comparison.

Property	S-Methyl Thioacetate	Methyl (methylthio)acetate	
CAS Number	1534-08-3[2]	16630-66-3[3]	
Molecular Formula	C₃H <sub>6</sub> OS[2]	C4H8O2S[3]	
Molecular Weight	90.15 g/mol [2]	120.17 g/mol [3]	
Boiling Point	95-96 °C at 760 mmHg	49-51 °C at 12 mmHg[3]	
Density	1.013 g/cm <sup>3</sup> [1]	1.11 g/mL at 25 °C[3]	
Refractive Index	1.4615-1.4655 @ 20°C	n20/D 1.4650[3]	
Solubility	Information not available	Information not available	

# **Spectroscopic Data**

The structural characterization of S-methyl thioacetate is well-documented through various spectroscopic techniques.



Spectroscopic Data	S-Methyl Thioacetate	
¹H NMR	Available[4]	
<sup>13</sup> C NMR	Available[2]	
IR Spectra	The infrared and Raman spectra have been determined and assigned. The stretching force constant for the carbonyl group is similar to that of a ketone, and the C(O)-S bond shows no double-bond character.[5]	
GC-MS	Mass spectrum (electron ionization) is available, with major peaks at m/z 43, 90, and 45.[2][6]	

# **Experimental Protocols**

Detailed methodologies for the synthesis and key reactions of **[methylthio]acetate** are crucial for reproducible research and development.

## **Synthesis of S-Methyl Thioacetate**

One common method for the synthesis of S-methyl thioacetate involves the reaction of acetic anhydride with sodium thiomethoxide.[7]

Protocol: Synthesis of S-Methyl Thioacetate[7]

Reaction Conditions: In water at 60-70°C for 2 hours.

Yield: 42%

# Synthesis of Methyl (methylthio)acetate

Methyl (methylthio)acetate can be synthesized from thioglycolic acid and methanol.[8]

Protocol: Synthesis of Methyl (methylthio)acetate from Thioglycolic Acid[8]

• Esterification: A mixture of thioglycolic acid (95.0% purity, 131.4 kg, 1000 mol) and methanol (95.0% purity, 134.7 kg, 4000 mol) is charged into a 1000L reactor.



- Catalysis: p-Toluenesulfonic acid in methanol (20% mass concentration, 1.60 kg) is added as a catalyst.
- Reaction: The mixture is refluxed and stirred for 4 hours at 45°C. An additional 1.06 kg of the catalyst solution is added, and the reaction continues for another 4 hours at 55°C.
- Workup: The ester layer is separated and distilled under reduced pressure to yield methyl (methylthio)acetate.
- Yield: 85 kg (98.5% content).

Another synthetic route involves the reaction of methyl chloroacetate with sodium thiosulfate followed by hydrolysis and reduction.[9]

#### **Gassman Indole Synthesis: A Key Application**

The Gassman indole synthesis is a powerful one-pot reaction for the preparation of substituted indoles, which are prevalent scaffolds in pharmaceuticals. This synthesis utilizes a ketone bearing a thioether substituent, a role that can be fulfilled by derivatives of [methylthio]acetate.[10]

Reaction Mechanism:[10]

- N-Chlorination: An aniline is oxidized with tert-butyl hypochlorite to form an N-chloroaniline.
- Sulfonium Salt Formation: The N-chloroaniline reacts with a keto-thioether at low temperatures (e.g., -78°C) to form a sulfonium ion.
- Ylide Formation and Rearrangement: A base, such as triethylamine, deprotonates the sulfonium ion to generate a sulfonium ylide. This ylide undergoes a rapid[8][11]-sigmatropic rearrangement.
- Condensation and Indole Formation: The rearranged intermediate undergoes facile condensation to yield the 3-thiomethylindole.

The 3-thiomethyl group can often be removed using Raney nickel to afford the corresponding 3-H-indole.[10]



Quantitative Data for Gassman Indole Synthesis:

Aniline Derivative	Product	Yield	Reference
2-Chloro-5- methylaniline	2,4-Dimethyl-7- chloroindole	36%	[12]
3- Trifluoromethoxyanilin e	2-Methyl-3-methylthio- 6- trifluoromethoxyindole and 2-methyl-3- methylthio-4- trifluoromethoxyindole (2:1 mixture)	87%	[12]
2-Benzyloxyaniline	7-Benzyloxyindole	23%	[12]

## **Applications in Drug Development**

The utility of **[methylthio]acetate** as a precursor is highlighted in the synthesis of various pharmaceuticals.

#### **Synthesis of Cefazolin Intermediate**

Derivatives of **[methylthio]acetate** are employed in the synthesis of Cefazolin, a first-generation cephalosporin antibiotic. The synthesis can involve the enzymatic acylation of a 7-aminocephalosporanic acid (7-ACA) derivative.[13][14] One pathway involves the chemical substitution of the 3-acetoxy group in 7-ACA with 2-mercapto-5-methylthiadiazole, followed by biocatalytic acylation.[13] An alternative route involves the biocatalytic acylation of the 7-ACA amino group first, followed by chemical modification.[13]

#### **Potential Role in Tapentadol Synthesis**

While direct use of **[methylthio]acetate** is not explicitly detailed, the synthesis of Tapentadol, a centrally acting opioid analgesic, involves intermediates where organosulfur chemistry plays a crucial role in strategic bond formations and functional group manipulations.[3][15][16][17]

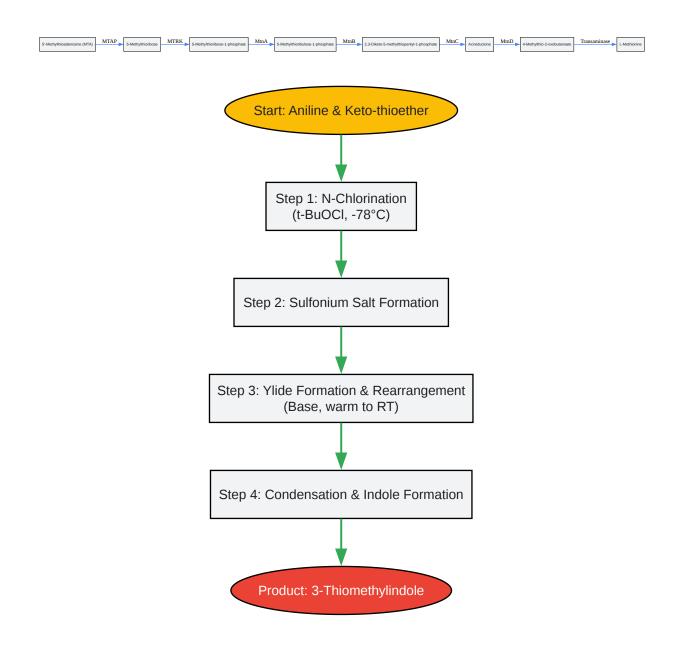
# **Signaling Pathways and Workflows**



Visualizing the complex interactions and transformations involving **[methylthio]acetate** and its derivatives is essential for a deeper understanding.

#### **Methionine Salvage Pathway**

Methylthioadenosine (MTA), a byproduct of polyamine synthesis, is recycled back to methionine via the methionine salvage pathway. This pathway is crucial for conserving the sulfur atom.[11][18][19][20]



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